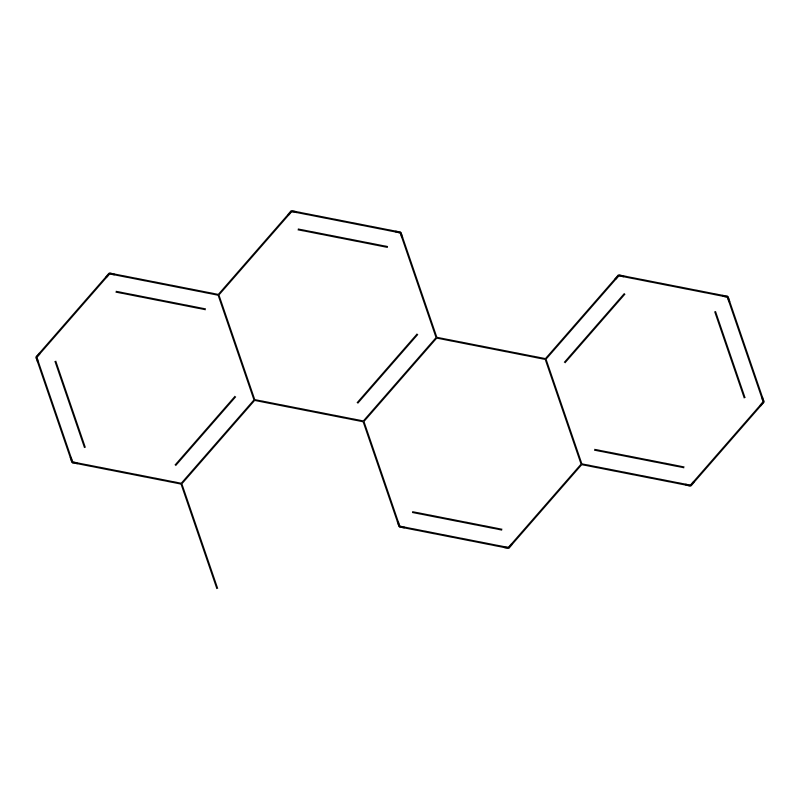4-Methylchrysene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Understanding the Effects of PAHs on Human Health and the Environment
One primary application of 4-Methylchrysene lies in its role as a model compound for studying the impact of PAHs on human health and the environment. PAHs are a class of organic compounds found in coal tar, cigarette smoke, and certain grilled foods. Extensive research suggests potential links between PAH exposure and various health problems, including cancer, respiratory issues, and developmental abnormalities .
4-Methylchrysene is a polycyclic aromatic hydrocarbon with the chemical formula C₁₉H₁₄. It consists of a chrysene backbone with a methyl group substituted at the fourth position. This compound is notable for its potential carcinogenic properties and is a subject of study in environmental chemistry due to its formation in combustion processes and as a byproduct in various industrial applications. Its structure contributes to its stability and reactivity, making it an important compound in the study of aromatic hydrocarbons.
Research indicates that 4-methylchrysene possesses significant biological activity, particularly as a potential carcinogen. Studies have shown that it can induce DNA damage and mutations in various biological systems. Its metabolic activation leads to the formation of reactive intermediates that can interact with cellular macromolecules, contributing to its carcinogenic potential .
Several methods exist for synthesizing 4-methylchrysene:
- Photochemical Synthesis: This method involves the irradiation of suitable precursors under specific conditions to yield 4-methylchrysene. For example, photocyclization reactions can generate this compound from stilbene derivatives .
- Chemical Synthesis: Traditional synthetic routes may involve multi-step organic reactions starting from simpler aromatic compounds, incorporating methylation steps at designated positions on the chrysene structure .
- Pyrolysis: The compound can also be produced as a byproduct during the pyrolysis of organic materials, particularly in supercritical conditions involving n-decane .
4-Methylchrysene has several applications:
- Research: It serves as a model compound in studies examining the behavior and effects of polycyclic aromatic hydrocarbons.
- Environmental Monitoring: Due to its presence in combustion emissions, it is monitored for environmental pollution and human exposure assessments.
- Toxicology Studies: It is used in toxicological research to understand mechanisms of carcinogenesis related to polycyclic aromatic hydrocarbons.
Interaction studies involving 4-methylchrysene focus on its reactivity with biological systems and other chemical species. Key findings include:
- Metabolic Activation: The compound undergoes biotransformation in organisms, leading to the formation of highly reactive metabolites that can bind to DNA and proteins, resulting in mutagenic effects .
- Chemical Reactivity: Its interactions with various oxidants and nucleophiles have been characterized, revealing pathways that contribute to its toxicity and environmental persistence.
4-Methylchrysene shares structural similarities with several other polycyclic aromatic hydrocarbons. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Chrysene | Four fused benzene rings | Parent compound without methyl substitution |
| 3-Methylchrysene | Methyl group at the third position | Different carcinogenic profile |
| 1-Methylchrysene | Methyl group at the first position | Varies in reactivity compared to 4-methyl |
| Phenanthrene | Three fused benzene rings | Less stable than chrysene derivatives |
Uniqueness of 4-Methylchrysene
4-Methylchrysene is unique due to its specific position of substitution (at the fourth carbon), which influences its chemical reactivity and biological activity compared to other methyl-substituted derivatives. This positional variation significantly affects its carcinogenic potential and interaction mechanisms within biological systems.
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 15 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 12 of 15 companies with hazard statement code(s):;
H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Health Hazard








